

A Comprehensive Spectroscopic Guide to 3-Chlorophenethyl Bromide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Chlorophenethyl bromide*

Cat. No.: *B091528*

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Chlorophenethyl bromide** (CAS No: 16799-05-6), a key intermediate in organic synthesis and drug development.^{[1][2]} Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Foundational Understanding: The Molecular Blueprint

3-Chlorophenethyl bromide, with the linear formula $\text{ClC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{Br}$, is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic applications.

Molecular Structure:

Caption: Molecular structure of **3-Chlorophenethyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

^1H NMR Spectroscopy Analysis

Proton (^1H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

Causality in ^1H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the influence of non-equivalent neighboring protons, following the n+1 rule.[3]

Predicted and Observed ^1H NMR Data: The structure of **3-Chlorophenethyl bromide** features two distinct aliphatic proton environments and four aromatic proton environments. The two methylene (CH_2) groups of the ethyl chain are adjacent and will therefore split each other into triplets. The aromatic protons, due to complex coupling with each other, are expected to appear as a multiplet.

Proton Assignment	Predicted δ (ppm)	Observed δ (ppm)[5]	Multiplicity	Integration
Ar-H	7.0 - 7.4	7.26 - 7.11, 7.09 - 7.07	Multiplet (m)	4H
$-\text{CH}_2\text{-Br}$	3.4 - 3.7	3.54	Triplet (t)	2H
Ar- $\text{CH}_2\text{-}$	3.0 - 3.3	3.12	Triplet (t)	2H

Interpretation:

- Aromatic Protons (δ 7.07-7.26): The signals for the four protons on the benzene ring appear as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic system.[5]
- Methylene Protons adjacent to Bromine (δ 3.54): This downfield triplet corresponds to the CH_2 group directly attached to the highly electronegative bromine atom. The signal is split into a triplet by the two protons on the adjacent benzylic carbon ($n=2$, $2+1=3$).[5][6]
- Benzylic Protons (δ 3.12): This triplet corresponds to the CH_2 group attached to the aromatic ring. Its position is further downfield than a typical alkyl proton due to the influence of the aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to bromine ($n=2$, $2+1=3$).[5][6]

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a distinct carbon atom.[7]

Causality in ¹³C NMR Interpretation: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative halogens are shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]

Predicted ¹³C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique chemical environments, resulting in six distinct signals. The two aliphatic carbons are also unique. Therefore, a total of eight signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ) Range (ppm)[8] [9]
C-Cl (Aromatic)	133 - 136
C-CH ₂ (Aromatic)	140 - 143
Aromatic CH	126 - 131
Ar-CH ₂ -	38 - 41
-CH ₂ -Br	31 - 34

Interpretation:

- Aromatic Carbons (δ ~126-143): Six distinct peaks are anticipated in this region. The two quaternary carbons (C-Cl and C-CH₂) will typically have lower intensities and will be at the downfield end of this range.
- Benzylic Carbon (Ar-CH₂-, δ ~38-41): This carbon is influenced by the aromatic ring, shifting it downfield relative to a standard alkane.
- Carbon bonded to Bromine (-CH₂-Br, δ ~31-34): The "heavy atom effect" of bromine and its electronegativity place this carbon's signal in this characteristic range.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **3-Chlorophenethyl bromide** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Mapping Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm^{-1}) is determined by the bond strength and the masses of the atoms involved.[\[10\]](#) Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-Cl or C-Br bonds.[\[10\]](#)

Predicted IR Absorption Bands:

Vibrational Mode	Functional Group	Expected Wavenumber (cm^{-1}) [10] [11]	Intensity
C-H Stretch (Aromatic)	Ar-H	3100 - 3000	Medium-Weak
C-H Stretch (Aliphatic)	$-\text{CH}_2-$	2960 - 2850	Medium
C=C Stretch (Aromatic)	Benzene Ring	1600 - 1450	Medium-Weak
CH_2 Wag	$-\text{CH}_2\text{X}$	1300 - 1150	Medium
C-Cl Stretch	Ar-Cl	850 - 550	Strong
C-Br Stretch	Alkyl-Br	690 - 515	Strong

Interpretation: The IR spectrum of **3-Chlorophenethyl bromide** is expected to be dominated by several key features:

- Above 3000 cm^{-1} : A series of weaker peaks corresponding to the aromatic C-H stretches.

- Below 3000 cm^{-1} : Medium-intensity peaks from the aliphatic C-H stretches of the two CH_2 groups.
- $1600\text{-}1450\text{ cm}^{-1}$: Several sharp absorptions characteristic of the carbon-carbon double bond stretching within the benzene ring.
- Fingerprint Region ($< 1500\text{ cm}^{-1}$): This complex region will contain the strong, characteristic stretching vibrations for the C-Cl bond (around $850\text{-}550\text{ cm}^{-1}$) and the C-Br bond (around $690\text{-}515\text{ cm}^{-1}$).^[11] The C-H wagging of the methylene group adjacent to the bromine is also expected here.^[11]

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation (Liquid Film): Place one drop of neat **3-Chlorophenethyl bromide** (it is a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).^[2]
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Safety and Handling

As a halogenated organic compound, **3-Chlorophenethyl bromide** must be handled with appropriate care.

- Hazards: It is harmful if swallowed and can cause serious eye damage.^[1]
- Precautions: Always work in a well-ventilated area or a chemical fume hood.^[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[12]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

The structural identity of **3-Chlorophenethyl bromide** is unequivocally confirmed by a combination of NMR and IR spectroscopy. The ¹H NMR spectrum validates the presence and connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the aromatic ring and the carbon-halogen bonds. This comprehensive spectroscopic data set forms a reliable, self-validating system for the positive identification and quality assurance of **3-Chlorophenethyl bromide** in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlorophenethyl bromide | 16799-05-6 [sigmaaldrich.com]
- 2. 3-CHLOROPHENETHYL BROMIDE, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 3. C2H5Br CH3CH2Br bromoethane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CH3Br bromomethane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH₃Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3-Chlorophenethyl Bromide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091528#spectroscopic-data-for-3-chlorophenethyl-bromide-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com